(R)-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide
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Overview
Description
®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to a hydroxybutyl side chain. The presence of the sulfone group (dioxide) adds to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide typically involves the following steps:
Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Hydroxybutyl Side Chain: This step often involves the use of hydroxybutyl halides in substitution reactions.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the thietane ring to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of ®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted thietane derivatives.
Scientific Research Applications
®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfone group plays a crucial role in its reactivity, enabling it to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((2-Hydroxyethyl)amino)thietane1,1-dioxide
- ®-3-((2-Hydroxypropyl)amino)thietane1,1-dioxide
- ®-3-((2-Hydroxyisobutyl)amino)thietane1,1-dioxide
Uniqueness
®-3-((2-Hydroxybutyl)amino)thietane1,1-dioxide stands out due to its specific hydroxybutyl side chain, which imparts unique chemical and biological properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-1-[(1,1-dioxothietan-3-yl)amino]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-2-7(9)3-8-6-4-12(10,11)5-6/h6-9H,2-5H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMVZBKKFCLVKW-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1CS(=O)(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1CS(=O)(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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